molecular formula C14H12FN3O B12619564 1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one CAS No. 918152-21-3

1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B12619564
CAS No.: 918152-21-3
M. Wt: 257.26 g/mol
InChI Key: HQPBXXSTGSLRGT-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the class of imidazopyridines This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Benzo[4,5]imidazo[1,2-a]pyridine
  • (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile
  • (4-fluorophenyl)-acrylonitrile
  • Benzo[f]chromen-3-one

Uniqueness: 1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one stands out due to its unique fused bicyclic structure and the presence of a fluorophenyl group.

Properties

CAS No.

918152-21-3

Molecular Formula

C14H12FN3O

Molecular Weight

257.26 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C14H12FN3O/c15-11-3-1-10(2-4-11)6-8-18-13-5-7-16-9-12(13)17-14(18)19/h1-5,7,9H,6,8H2,(H,17,19)

InChI Key

HQPBXXSTGSLRGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN2C3=C(C=NC=C3)NC2=O)F

Origin of Product

United States

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